Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester
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Overview
Description
Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of acetic acid and contains a phosphino group substituted with bis(1-methylethyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester typically involves the reaction of acetic acid derivatives with phosphino compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where acetic acid and methyl alcohol are reacted under controlled conditions. The phosphino group is then introduced using specialized reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phosphino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphino esters.
Scientific Research Applications
Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester involves its interaction with molecular targets through its phosphino group. This interaction can modulate various biochemical pathways, leading to desired effects. The compound’s unique structure allows it to participate in specific reactions, making it valuable in targeted applications .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 1-methylethyl ester: Similar ester structure but lacks the phosphino group.
Phosphonic acid, bis(1-methylethyl) ester: Contains a phosphonic acid group instead of acetic acid.
Uniqueness
Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester is unique due to its combination of acetic acid and phosphino groups, which imparts distinct reactivity and applications compared to similar compounds .
Properties
CAS No. |
411234-01-0 |
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Molecular Formula |
C15H33N2O2P |
Molecular Weight |
304.41 g/mol |
IUPAC Name |
methyl 2-bis[di(propan-2-yl)amino]phosphanylacetate |
InChI |
InChI=1S/C15H33N2O2P/c1-11(2)16(12(3)4)20(10-15(18)19-9)17(13(5)6)14(7)8/h11-14H,10H2,1-9H3 |
InChI Key |
XCUWQCNFQHKUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(CC(=O)OC)N(C(C)C)C(C)C |
Origin of Product |
United States |
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